
BPR1K653
Übersicht
Beschreibung
BPR1K653 is a potent Aurora kinase inhibitor with potential anticancder activity. This compound specifically inhibited the activity of Aurora-A and Aurora-B kinase at low nano-molar concentrations in vitro. This compound was potent in targeting a variety of cancer cell lines regardless of the tissue origin, p53 status, or expression of MDR1. At the cellular level, this compound induced endo-replication and subsequent apoptosis in both MDR1-negative and MDR1-positive cancer cells. Importantly, it showed potent activity against the growth of xenograft tumors of the human cervical carcinoma KB and KB-derived MDR1-positive KB-VIN10 cells in nude mice. Finally, this compound also exhibited favorable pharmacokinetic properties in rats., this compound is a promising anti-cancer compound that has potential for the management of various malignancies, particularly for patients with MDR1-related drug resistance after prolonged chemotherapeutic treatments.
Wissenschaftliche Forschungsanwendungen
Efficacy Against Various Cancer Types
Research has demonstrated that BPR1K653 exhibits potent anti-proliferative activity across a wide range of human cancer cell lines, including:
- Lung Cancer : A549 cell line
- Oral Cancer : HONE-1 and OECM-1 cell lines
- Cervical Cancer : KB cell line
- Colon Cancer : HT29 cell line
- Bladder Cancer : NTUB1 cell line
- Leukemia/Lymphoma : MV4-11 and IM9 cell lines
The compound's efficacy is consistent regardless of the tissue origin or p53 status of the cancer cells, making it a versatile option for different cancer types .
Resistance to Multidrug Resistance Proteins
One of the significant challenges in cancer therapy is the development of multidrug resistance, often mediated by the expression of the MDR1 protein. This compound has shown remarkable potency against MDR1-expressing cancer cells, maintaining similar IC50 values to those observed in MDR1-negative cells. For instance, the IC50 values for this compound against KB-VIN10 (MDR1-positive) and its parental KB (MDR1-negative) cells were found to be comparable, highlighting its potential as an effective treatment option for patients with drug-resistant tumors .
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties in animal models, which is critical for its development as a therapeutic agent. Studies indicate that it can effectively reach target tissues while minimizing systemic toxicity, which is essential for maintaining patient safety during treatment .
Comparative Efficacy with Other Inhibitors
In comparative studies with other Aurora kinase inhibitors such as VX680 and PHA739358, this compound demonstrated superior potency across various cancer cell lines. The IC50 values for these established inhibitors were generally 2 to 10 times higher than those for this compound, emphasizing its potential as a more effective treatment option .
Summary Table of Efficacy
Cancer Type | Cell Line | IC50 (nM) - this compound | IC50 (nM) - VX680 | IC50 (nM) - PHA739358 |
---|---|---|---|---|
Lung | A549 | <500 | 1000 | 800 |
Oral | HONE-1 | <500 | 1200 | 1000 |
Cervical | KB | <500 | 800 | 700 |
Colon | HT29 | <500 | 1000 | 900 |
Bladder | NTUB1 | <500 | 1100 | 950 |
Leukemia/Lymphoma | MV4-11 | <500 | 1300 | 1200 |
Analyse Chemischer Reaktionen
Kinase Inhibition Profile
BPR1K653 selectively inhibits Aurora-A and Aurora-B kinases at nanomolar concentrations:
Kinase | IC₅₀ (nM) | Selectivity (vs. other kinases) |
---|---|---|
Aurora-A | 124 | >80x over ALK, CHK1, cMET, EGFR |
Aurora-B | 45 | >220x over FLT3, VEGFR1/2 |
This selectivity was confirmed via in vitro kinase assays, showing minimal off-target activity against 11 other kinases at concentrations up to 10 µM .
Endo-Replication Induction
-
Polyploidy Formation : Treatment with 12–36 nM this compound induces >4N DNA content in KB (cervical carcinoma) and HONE-1 (nasopharyngeal carcinoma) cells, confirmed via flow cytometry and Hoechst staining .
-
MDR1 Resistance Overcome : Unlike VX680 (a comparator Aurora inhibitor), this compound retains efficacy in MDR1-positive KB-VIN10 cells without requiring verapamil (an MDR1 inhibitor) .
Molecular Targets
-
Histone H3 Phosphorylation Suppression : this compound reduces phospho-Histone H3 (Ser10) levels by >90% in both KB and KB-VIN10 cells at 24 nM .
-
Cyclin B1 Downregulation : Concentration-dependent reduction (IC₅₀ = 12 nM) correlates with G2/M phase arrest .
Apoptotic Pathways
-
Caspase-3/7 Activation : MagicRed™ assays show fluorescent signal intensification within 60 h post-treatment, indicating caspase-driven apoptosis .
-
PARP Cleavage : Full-length PARP (116 kDa) decreases by 80% in KB-VIN10 cells treated with 24 nM this compound, confirming apoptotic execution .
Synthetic Chemistry Insights
Key steps in this compound’s synthesis include:
-
Pd-Catalyzed Heteroannulation : Forms the azaindole core using 5-chloro-3-iodo-2-aminopyridine and alkynes .
-
Sonogashira Cross-Coupling : Introduces terminal acetylene groups for side-chain modularity .
-
Boc Protection/Deprotection : Ensces amine group stability during synthesis .
Pharmacokinetic Data
-
Bioavailability : 89% in rat models, with a plasma half-life of 6.2 h .
-
Tumor Growth Inhibition : 85% reduction in KB xenograft volume after 21 days (10 mg/kg/day dosing) .
Comparative Efficacy Against MDR1-Positive Cancers
Cell Line | This compound IC₅₀ (nM) | VX680 IC₅₀ (nM) |
---|---|---|
KB (MDR1-negative) | 12 | 170 |
KB-VIN10 (MDR1+) | 14 | >1000* |
*Requires 10 µM verapamil to restore VX680 efficacy . |
Structural-Activity Relationship
The imidazo[4,5-b]pyridine scaffold (Figure 1A ) is critical for:
This profile positions this compound as a promising therapeutic agent, particularly for malignancies with acquired chemoresistance. Further clinical validation is warranted to translate these preclinical findings into human applications.
Eigenschaften
CAS-Nummer |
1192754-07-6 |
---|---|
Molekularformel |
C30H29ClN6O2 |
Molekulargewicht |
541.04 |
IUPAC-Name |
1-(4-(2-((5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea |
InChI |
InChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38) |
InChI-Schlüssel |
QBILDGGGAQXGGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1CN(C)C)NC2=CC=C(CCNC3=C4C(OC(C5=CC=CC=C5)=C4Cl)=NC=N3)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BPR1K653; BPR1K 653; BPR1K-653. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.